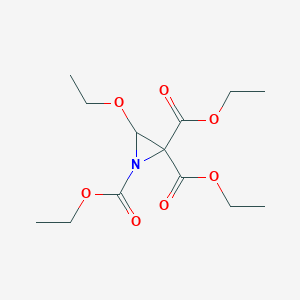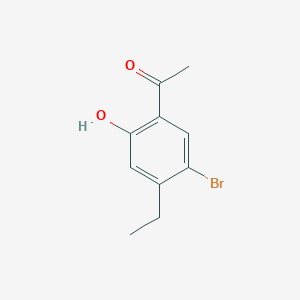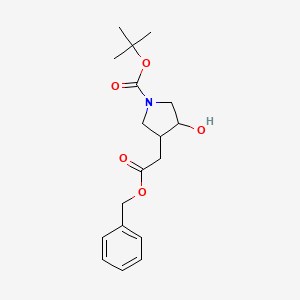
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid is a compound that combines an alcohol and a sulfonic acid
Vorbereitungsmethoden
The synthesis of (2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid can be achieved through several synthetic routes. One common method involves the chiral resolution of racemic mixtures using specific reagents to obtain the desired enantiomer. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the selective formation of the (2S,6S) enantiomer .
Analyse Chemischer Reaktionen
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of (2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid can be compared with similar compounds such as (2S,6S)-2,6-diaminopimelic acid. While both compounds share similar structural features, their chemical properties and applications differ. (2S,6S)-2,6-diaminopimelic acid is primarily used in the study of bacterial cell walls and as a precursor in the synthesis of antibiotics .
By understanding the unique properties and applications of this compound, researchers can explore new avenues for its use in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
647035-23-2 |
|---|---|
Molekularformel |
C13H30O4S |
Molekulargewicht |
282.44 g/mol |
IUPAC-Name |
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C12H26O.CH4O3S/c1-4-5-7-11(2)8-6-9-12(3)10-13;1-5(2,3)4/h11-13H,4-10H2,1-3H3;1H3,(H,2,3,4)/t11-,12-;/m0./s1 |
InChI-Schlüssel |
FQLFTVDLOHNALU-FXMYHANSSA-N |
Isomerische SMILES |
CCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O |
Kanonische SMILES |
CCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



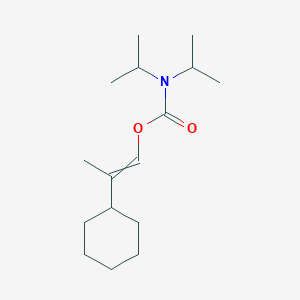
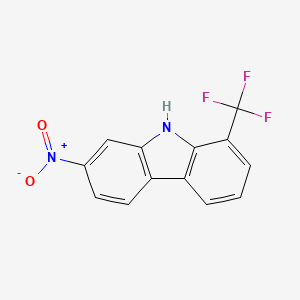
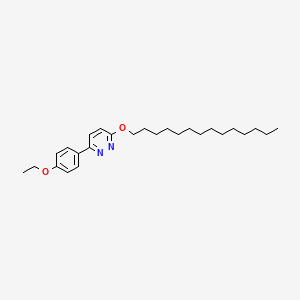
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
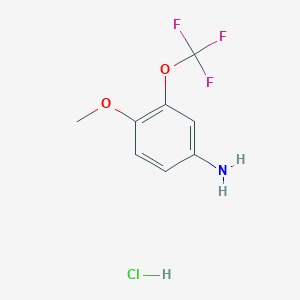
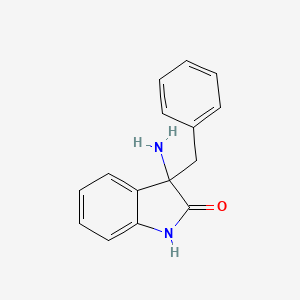
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
